molecular formula C32H31N B12337236 Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-

Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-

Cat. No.: B12337236
M. Wt: 429.6 g/mol
InChI Key: LTCCREOAJNUOQQ-WGPBWIAQSA-N
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Description

Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- is an organic compound with the molecular formula C32H31N This compound is characterized by its complex structure, which includes a benzenamine core substituted with diethyl groups and a 1,4,4-triphenyl-1,3-butadien-1-yl moiety

Preparation Methods

The synthesis of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves multiple steps, typically starting with the preparation of the benzenamine core. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- can be compared with similar compounds such as:

The uniqueness of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- lies in its complex structure and the specific properties conferred by the 1,4,4-triphenyl-1-3-butadien-1-yl group, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H31N

Molecular Weight

429.6 g/mol

IUPAC Name

N,N-diethyl-4-[(1E)-1,4,4-triphenylbuta-1,3-dienyl]aniline

InChI

InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3/b32-25+

InChI Key

LTCCREOAJNUOQQ-WGPBWIAQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C(=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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